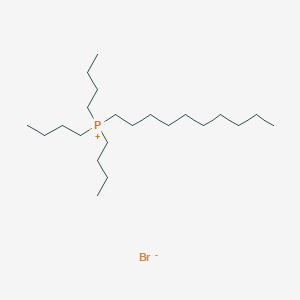

Tributyl(decyl)phosphonium bromide

Description

Properties

Molecular Formula |

C22H48BrP |

|---|---|

Molecular Weight |

423.5 g/mol |

IUPAC Name |

tributyl(decyl)phosphanium;bromide |

InChI |

InChI=1S/C22H48P.BrH/c1-5-9-13-14-15-16-17-18-22-23(19-10-6-2,20-11-7-3)21-12-8-4;/h5-22H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

XZWKMODPWAKGDP-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for Tributyl Decyl Phosphonium Bromide

Quaternization Reactions for Phosphonium (B103445) Bromide Synthesis

The synthesis of tributyl(decyl)phosphonium bromide is fundamentally achieved through a quaternization reaction. This process involves the nucleophilic attack of tributylphosphine (B147548) on 1-bromodecane (B1670165), forming the desired tetraalkylphosphonium salt. This reaction can be carried out using conventional heating or more advanced microwave-assisted techniques.

Conventional Thermal Synthesis Routes

The traditional method for synthesizing tetraalkylphosphonium salts like this compound is the direct reaction between a tertiary phosphine (B1218219) and an alkyl halide under thermal conditions. youtube.com This SN2-type reaction is typically conducted by heating the reactants, either neat (without a solvent) or in a suitable non-polar, aprotic solvent such as acetonitrile (B52724), dimethylformamide (DMF), or toluene (B28343). nih.govgoogleapis.com

The general procedure involves mixing tributylphosphine with a stoichiometric or slight excess of 1-bromodecane. nih.gov The mixture is then heated for a prolonged period, which can range from several hours to multiple days, to ensure the reaction goes to completion. nih.gov For instance, the synthesis of similar phosphonium salts, such as those with longer alkyl chains, has been reported to require refluxing in acetonitrile for 24 to 96 hours. nih.gov Temperatures for such reactions can vary, with reports for analogous syntheses ranging from 80 °C in acetonitrile to over 110 °C in DMF or neat conditions. nih.govmdpi.com Upon cooling, the resulting phosphonium salt, if solid, often precipitates and can be collected by filtration. youtube.com

Microwave-Assisted Synthesis Methodologies

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating for preparing phosphonium salts. biomedres.usbiomedres.us This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction time, often from hours or days to mere minutes. biomedres.usbiomedres.us The primary advantage is the efficient and uniform heating of the reaction mixture, which can lead to increased reaction rates and often higher product yields. researchgate.net

In a typical microwave-assisted procedure, tributylphosphine and 1-bromodecane would be mixed in a microwave-safe vessel, potentially with a polar solvent like tetrahydrofuran (B95107) (THF) or even under solvent-free conditions. biomedres.usmdpi.com The mixture is then irradiated at a set temperature and power for a short duration. For example, the synthesis of various benzyltriphenylphosphonium (B107652) bromides was successfully optimized using microwave irradiation at 60 °C for 30 minutes in THF, achieving yields between 87-98%. biomedres.usresearchgate.net This method offers a significant improvement in efficiency and energy consumption compared to traditional thermal routes. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Energy Input | High and sustained | Lower and targeted |

| Heating Mechanism | Conductive (external heat source) | Dielectric (direct molecular interaction) |

| Typical Solvents | Acetonitrile, Toluene, DMF | THF, Ethanol, or solvent-free |

| Reported Yields | Good to High | Often higher than conventional methods |

Optimization of Reaction Parameters and Yields

Optimizing the synthesis of this compound involves the careful control of several reaction parameters to maximize yield and purity while minimizing reaction time.

Key parameters for optimization include:

Temperature: Higher temperatures generally increase the reaction rate, but excessively high temperatures can lead to side reactions or decomposition of reactants or products. Optimal temperatures for conventional methods are often near the boiling point of the chosen solvent, while microwave synthesis allows for precise temperature control. mdpi.com

Reaction Time: Sufficient time is crucial for the reaction to reach completion. While conventional methods require long durations, microwave synthesis drastically shortens this parameter. biomedres.us Optimization involves finding the minimum time required for maximum conversion.

Solvent: The choice of solvent can influence reaction rates and ease of product isolation. Aprotic solvents are generally preferred for quaternization reactions. googleapis.com In microwave synthesis, polar solvents that efficiently absorb microwave energy can accelerate the reaction, though solvent-free conditions are also common and offer green chemistry benefits. mdpi.com

Stoichiometry: The molar ratio of reactants is critical. Using a slight excess of the alkylating agent (1-bromodecane) can help drive the reaction to completion, but a large excess can complicate purification. nih.gov

Table 2: Key Parameters for Synthesis Optimization

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Directly affects reaction rate (Arrhenius equation) | Highest possible temperature without degradation |

| Time | Determines the extent of reaction completion | Shortest time for maximum yield |

| Solvent | Affects reactant solubility and reaction rate | Solvent that maximizes rate and simplifies workup |

| Reactant Ratio | Influences reaction equilibrium and completion | Optimal molar ratio to maximize conversion of the limiting reagent |

Anion Exchange Methodologies for Functionalized Phosphonium Compounds

Once this compound is synthesized, its properties can be significantly altered by replacing the bromide anion with other anions through a process known as anion exchange or metathesis. mdpi.com This allows for the creation of a wide range of functionalized phosphonium salts with tailored characteristics.

Preparation of Tributyl(decyl)phosphonium Salts with Diverse Anions

The anion exchange reaction is typically a straightforward metathesis reaction. The this compound is dissolved in a suitable solvent, often water or an organic solvent like dichloromethane, and then treated with a salt containing the desired new anion. mdpi.comnih.gov The reaction is driven to completion by the precipitation of a salt byproduct (e.g., sodium bromide) or the desired phosphonium salt product. mdpi.com

For example, to prepare tributyl(decyl)phosphonium tetrafluoroborate (B81430), an aqueous solution of this compound would be mixed with an aqueous solution of sodium tetrafluoroborate. If the resulting phosphonium tetrafluoroborate is poorly soluble in water, it will precipitate out and can be collected by filtration. mdpi.com A similar strategy can be used to introduce a wide variety of anions. ijnc.irmdpi.com

Common anions that can be introduced include:

Halides: Chloride (Cl⁻), Iodide (I⁻)

Weakly Coordinating Anions: Tetrafluoroborate (BF₄⁻), Hexafluorophosphate (PF₆⁻), Bis(trifluoromethylsulfonyl)imide (NTf₂⁻) rsc.org

Functional Anions: Dicyanamide (N(CN)₂⁻), Persulfate (S₂O₈²⁻), Acetate (CH₃COO⁻), Tosylate (CH₃C₆H₄SO₃⁻) ijnc.irdoaj.orgresearchgate.net

Impact of Anion Exchange on Compound Properties and Reactivity

The choice of anion has a profound impact on the physicochemical properties and potential applications of the resulting phosphonium salt. rsc.org The anion influences everything from the salt's melting point and thermal stability to its viscosity and conductivity, which are critical parameters for its use as an ionic liquid. researchgate.netacs.org

Key property changes influenced by the anion include:

Melting Point: The size, shape, and charge distribution of the anion affect the crystal lattice energy of the salt. For instance, salts with weakly coordinating, asymmetric anions like bis(trifluoromethylsulfonyl)imide often have much lower melting points than their halide counterparts. rsc.org

Thermal Stability: The nature of the anion is a primary determinant of the thermal stability of the phosphonium salt. Halide anions can sometimes lead to lower decomposition temperatures compared to more robust anions like tetrafluoroborate or bis(trifluoromethylsulfonyl)imide.

Viscosity and Conductivity: In the molten state, the anion's size and mobility are crucial. Smaller, more symmetric anions can lead to lower viscosity and higher ionic conductivity, although ion pairing and aggregation also play a significant role. researchgate.net

Solubility/Miscibility: The anion greatly affects the salt's solubility in various solvents. For example, phosphonium halides are often soluble in water, whereas salts with fluorinated anions like BF₄⁻ or PF₆⁻ can be hydrophobic. doaj.orgmdpi.com This property is critical for applications in biphasic catalysis or extraction.

Reactivity: The anion can directly participate in or influence the catalytic activity of the phosphonium salt. For example, exchanging a bromide for a persulfate anion was shown to enhance the catalytic activity of a similar phosphonium salt in certain organic reactions. ijnc.ir

Table 3: Influence of Anion on Phosphonium Salt Properties

| Property | Anion Influence | Example Trend (General) |

|---|---|---|

| Melting Point | Depends on lattice energy, symmetry, and ion pairing | Br⁻ > BF₄⁻ > NTf₂⁻ (Often decreasing) |

| Thermal Stability | Related to the anion's intrinsic stability and interaction with the cation | Halides < Fluorinated Anions |

| Viscosity | Affected by ion size, shape, and intermolecular forces | Larger, more complex anions can increase viscosity |

| Conductivity | Inversely related to viscosity and ion pairing | Higher for salts with mobile, weakly coordinating anions |

| Water Miscibility | Determined by the hydrophilicity/hydrophobicity of the anion | Br⁻ (hydrophilic) vs. NTf₂⁻ (hydrophobic) |

Spectroscopic and Structural Elucidation Studies of Tributyl Decyl Phosphonium Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic compounds by providing detailed information about the hydrogen, carbon, and phosphorus atomic nuclei.

The ¹H NMR spectrum would be characterized by several distinct signals corresponding to the protons of the butyl and decyl chains attached to the phosphorus atom. The protons on the alpha-carbons (CH₂ directly bonded to the phosphorus) would appear as a multiplet at the most downfield position among the aliphatic protons due to the deshielding effect of the positively charged phosphorus atom. The subsequent methylene (B1212753) (CH₂) groups of the butyl and decyl chains would produce a complex series of overlapping multiplets in the upfield region. The terminal methyl (CH₃) protons of the butyl and decyl chains would each exhibit a triplet at the most upfield positions.

Table 1: Predicted ¹H NMR Data for Tributyl(decyl)phosphonium Bromide

| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| P-CH ₂-(CH₂)₈-CH₃ | Downfield multiplet | Multiplet |

| P-(CH ₂)₃-CH₃ | Downfield multiplet | Multiplet |

| CH₃-(CH₂)₈-CH₂-P | Upfield triplet | Triplet |

| CH₃-(CH₂)₂-CH₂-P | Upfield triplet | Triplet |

Specific experimental ¹³C NMR data for this compound could not be located in the surveyed literature. Nevertheless, the expected chemical shifts can be inferred from the molecular structure.

The ¹³C NMR spectrum would display distinct signals for each chemically non-equivalent carbon atom in the butyl and decyl chains. The carbon atoms directly attached to the phosphorus atom (alpha-carbons) would be expected to show a downfield chemical shift and would likely exhibit coupling with the phosphorus nucleus (¹JPC). The other carbon atoms of the alkyl chains would resonate at higher field strengths, with the terminal methyl carbons appearing at the most upfield positions.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C -P (alpha-carbon, decyl) | Downfield |

| C -P (alpha-carbon, butyl) | Downfield |

| Internal C H₂ (decyl and butyl) | Mid-range |

| C H₃ (terminal, decyl) | Upfield |

| C H₃ (terminal, butyl) | Upfield |

While specific experimental ³¹P NMR data for this compound is not available, the spectrum is expected to show a single characteristic signal. For quaternary phosphonium (B103445) salts, this signal typically appears as a singlet in a distinct region of the ³¹P NMR spectrum. The precise chemical shift would be indicative of the electronic environment around the phosphorus nucleus. For similar tetraalkylphosphonium compounds, this shift is generally observed in the range of +30 to +35 ppm relative to a phosphoric acid standard. For instance, the ³¹P NMR spectrum of trioctyldodecylphosphonium bromide shows a singlet at 34.20 ppm. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules.

No specific experimental IR or Raman spectra for this compound were found in the public domain. However, the expected spectra would be dominated by vibrational bands corresponding to the alkyl chains. Key features would include:

C-H Stretching: Strong bands in the 2850-3000 cm⁻¹ region arising from the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups.

C-H Bending: Vibrations in the 1350-1470 cm⁻¹ region corresponding to the bending (scissoring, wagging, twisting) of the methylene and methyl groups.

P-C Vibrations: Weaker bands associated with the stretching and bending of the phosphorus-carbon bonds would also be present, typically at lower frequencies.

For comparison, the FTIR spectrum of the related compound tributyl(hexadecyl)phosphonium bromide is available and shows these characteristic alkyl chain vibrations. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

If a single crystal of this compound were to be analyzed, this technique would reveal the precise tetrahedral geometry around the central phosphorus atom. It would also provide insights into the conformation of the butyl and decyl chains and how the phosphonium cations and bromide anions are arranged in the solid state. This information is crucial for understanding intermolecular interactions. For other phosphonium salts, such as tetraphenylphosphonium (B101447) bromide, X-ray diffraction has been used to analyze their crystal structures. sigmaaldrich.com

Advanced Characterization Techniques for Supramolecular Structures

The study of supramolecular structures, where molecules self-assemble into larger, ordered systems, often requires advanced characterization techniques. For ionic liquids like this compound, these techniques could provide insights into their behavior in solution and in the solid state.

While no specific studies employing these advanced techniques on this compound were identified, methods such as small-angle X-ray scattering (SAXS) or neutron scattering could be used to investigate the formation of aggregates or micelles in solution. These techniques are powerful for probing the nanoscale organization of ionic liquids, which is often related to the segregation of their polar and nonpolar domains.

Computational and Theoretical Investigations of Tributyl Decyl Phosphonium Bromide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules and condensed matter. It is a cornerstone of computational chemistry and physics, providing a framework to understand and predict the properties of chemical systems. For Tributyl(decyl)phosphonium bromide, DFT studies are instrumental in elucidating its molecular and electronic characteristics.

Molecular and Supramolecular Structure Analysis

DFT calculations are employed to determine the optimized molecular geometry of the tributyl(decyl)phosphonium cation and its interaction with the bromide anion. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the steric and electronic effects within the molecule.

For the tributyl(decyl)phosphonium cation, the phosphorus atom is at the center of a distorted tetrahedral geometry. The C-P-C bond angles are influenced by the steric hindrance of the alkyl chains. The long decyl chain, with its greater number of carbon atoms, can adopt various conformations, with the all-trans or planar zigzag conformation being one of the low-energy states. researchgate.net

The interaction between the cation and the bromide anion is a key aspect of the supramolecular structure. DFT studies on similar phosphonium (B103445) salts, such as decyl(tri-tert-butyl)phosphonium and decyl(tricyclohexyl)phosphonium salts, have shown that the anion can be located at different positions around the bulky cation. researchgate.netnih.gov The position of the bromide anion relative to the phosphonium headgroup is influenced by a combination of electrostatic interactions and steric effects from the alkyl chains.

Table 1: Representative Geometric Parameters for Tributyl(decyl)phosphonium Cation from DFT Calculations

| Parameter | Predicted Value |

| P-C (butyl) bond length | ~1.85 Å |

| P-C (decyl) bond length | ~1.86 Å |

| C-P-C bond angle | ~109.5° (distorted) |

| C-C bond length (alkyl) | ~1.54 Å |

| C-H bond length (alkyl) | ~1.09 Å |

Note: The values in this table are representative and are based on typical values for similar phosphonium ionic liquids. Actual values would be determined from specific DFT calculations for this compound.

Electronic Structure Properties (HOMO, LUMO, Atomic Charges)

The electronic properties of this compound are crucial for understanding its reactivity and interaction with other molecules. DFT calculations provide insights into the distribution of electrons within the molecule through the analysis of atomic charges and the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are central concepts in chemical reactivity theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the bromide anion, which is the most electron-rich part of the ionic pair. The LUMO is likely to be distributed over the phosphonium cation, particularly around the positively charged phosphorus center and the adjacent methylene (B1212753) groups of the alkyl chains.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a more detailed picture of the charge distribution by calculating the partial atomic charges on each atom. The phosphorus atom will carry a significant positive charge, while the bromide anion will have a negative charge close to -1. The carbon and hydrogen atoms of the alkyl chains will have smaller partial charges.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Location |

| HOMO Energy | Relatively high (localized on Br⁻) |

| LUMO Energy | Relatively low (localized on cation) |

| HOMO-LUMO Gap | Moderate (influencing reactivity) |

| Partial Charge on P | Positive |

| Partial Charge on Br | Negative |

Note: The qualitative descriptions and locations are based on general principles of electronic structure for ionic compounds. Specific energy values would require dedicated DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a particular property. In the context of ionic liquids like this compound, QSAR models are valuable tools for predicting properties such as toxicity, biodegradability, and other environmental impacts without the need for extensive experimental testing. nih.govuniversiteitleiden.nl

The development of a QSAR model involves several steps:

Data Collection: A dataset of structurally diverse ionic liquids with experimentally determined activity/property data is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each ionic liquid. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For this compound, QSAR models could be used to predict its ecotoxicity towards various organisms. nih.gov The lipophilicity, which is influenced by the length of the decyl chain, is often a key descriptor in QSAR models for the toxicity of ionic liquids. universiteitleiden.nl

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the structure, dynamics, and thermodynamics of liquids, including ionic liquids like this compound.

MD simulations of phosphonium-based ionic liquids have revealed important information about their liquid-state structure. nih.gov These simulations show that the long alkyl chains of the cations tend to aggregate, forming nonpolar domains within the ionic liquid. These nonpolar domains are separated by a network of the charged phosphonium headgroups and the bromide anions. This nanostructuring influences many of the macroscopic properties of the ionic liquid, such as its viscosity and transport properties.

The length of the alkyl chains plays a significant role in the extent of this nanostructuring. nih.govnih.gov In this compound, the decyl chains are long enough to form significant nonpolar aggregates. MD simulations can be used to quantify the extent of this aggregation and to study the dynamics of the ions within these different domains.

Theoretical Analysis of Reaction Pathways and Energy Landscapes

Theoretical analysis of reaction pathways and energy landscapes is used to understand the mechanisms of chemical reactions involving this compound. This can include its synthesis, decomposition, or its role as a catalyst or reactant in other chemical processes. acs.orgrsc.org

DFT calculations are a primary tool for this type of analysis. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediate species, and to calculate the activation energies for different reaction steps. This information is invaluable for understanding the kinetics and thermodynamics of a reaction and for optimizing reaction conditions.

For example, the synthesis of this compound typically involves the quaternization of tributylphosphine (B147548) with 1-bromodecane (B1670165). Theoretical calculations can be used to study the SN2 reaction mechanism, including the approach of the phosphine (B1218219) to the alkyl bromide and the departure of the bromide ion. researchgate.net

Furthermore, the thermal stability of this compound can be investigated by calculating the energy barriers for various decomposition pathways. Common decomposition reactions for phosphonium salts include Hofmann elimination and nucleophilic attack of the bromide anion on the alkyl chains.

Catalytic Applications of Tributyl Decyl Phosphonium Bromide

Phase-Transfer Catalysis (PTC)

Tributyl(decyl)phosphonium bromide functions as a phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Its amphiphilic nature, arising from the combination of a lipophilic phosphonium (B103445) cation with long alkyl chains and a hydrophilic bromide anion, allows it to transport one reactant across the phase boundary to react with the other.

Mechanistic Insights into Phase Transfer Activity

The efficacy of phosphonium salts like this compound as phase-transfer catalysts is attributed to the lipophilicity of the cation and the nature of the anion. The large, polarizable phosphorus atom in the phosphonium cation, combined with the long alkyl chains (three butyl groups and one decyl group), results in a highly organophilic character. This allows the cation to be readily extracted into the organic phase.

In a typical PTC system, the phosphonium cation pairs with an anionic reactant from the aqueous phase, forming a lipophilic ion pair. This ion pair then migrates into the organic phase, where the anion can react with the organic substrate. The resulting phosphonium salt, now paired with the leaving group anion from the organic substrate, returns to the aqueous phase to repeat the cycle. The loose ion pair formed between the bulky, polarizable phosphonium cation and the reacting anion enhances the reactivity of the anion in the organic phase. phasetransfercatalysis.com

Applications in Organic Synthesis (e.g., Dihydropyrimidinones, Imidazoles)

This compound has been demonstrated to be an effective catalyst in the synthesis of various heterocyclic compounds. For instance, a related compound, tributylhexadecylphosphonium bromide, has been successfully employed in the one-pot synthesis of 3,4-dihydropyrimidinones (and their thione analogues) and imidazoles. ijnc.ir These reactions typically involve multi-component condensation and cyclization processes. The phosphonium salt accelerates the reaction, likely by facilitating the interaction of the reactants under mild conditions. ijnc.ir The low cost, accessibility, and simple application of this type of catalyst are significant advantages in these synthetic methodologies. ijnc.ir

In a study, the catalytic activity of tributylhexadecylphosphonium bromide was enhanced by exchanging the bromide anion with a peroxypersulfate anion, creating a catalyst with two active sites. ijnc.ir This modified catalyst proved effective in accelerating the synthesis of dihydropyrimidinone and imidazole (B134444) derivatives. ijnc.ir

Kinetic Studies of PTC-Assisted Reactions (e.g., Alkaline Hydrolysis of PET)

The catalytic effect of phosphonium salts has been quantitatively assessed through kinetic studies of reactions such as the alkaline hydrolysis of poly(ethylene terephthalate) (PET). While direct studies on this compound are not detailed in the provided results, research on the closely related tributylhexadecylphosphonium bromide offers valuable insights. researchgate.net In the alkaline hydrolysis of PET, this phosphonium salt acts as a phase-transfer catalyst, significantly accelerating the depolymerization process. researchgate.netsigmaaldrich.com

A kinetic study on the alkaline hydrolysis of PET using tributylhexadecylphosphonium bromide demonstrated a substantial reduction in reaction time. At 80°C, complete hydrolysis (>90% conversion) of solid PET was achieved in 1.5 hours with the catalyst, compared to 10 hours without it. researchgate.net This highlights the efficiency of the phosphonium salt in promoting the interaction between the aqueous sodium hydroxide (B78521) and the solid PET polymer. The catalyst's lipophilic character allows it to effectively transport the hydroxide ions to the surface of the PET, facilitating the hydrolysis reaction. researchgate.net

Table 1: Effect of Tributylhexadecylphosphonium Bromide on PET Hydrolysis

| Condition | Reaction Time for >90% Conversion |

| With Catalyst (at 80°C) | 1.5 hours researchgate.net |

| Without Catalyst (at 80°C) | 10 hours researchgate.net |

Homogeneous Catalysis in Transition Metal-Mediated Reactions

Beyond its role in phase-transfer catalysis, this compound and similar phosphonium salts play a crucial part in homogeneous catalysis, particularly in reactions mediated by transition metals like palladium.

Role in Cross-Coupling Reactions (e.g., Suzuki Coupling)

Phosphonium salts are frequently used as ligands or additives in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. organic-chemistry.orgconsensus.appfishersci.co.uk This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. organic-chemistry.orgfishersci.co.uk The phosphine (B1218219) ligands generated from phosphonium salts can stabilize the palladium catalyst and influence its reactivity and selectivity. organic-chemistry.org

While specific examples detailing the use of this compound in Suzuki coupling were not found in the search results, the general principle involves the in-situ formation of phosphine ligands that coordinate to the palladium center. The steric and electronic properties of these ligands are critical for the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination steps. The use of bulky phosphine ligands can enhance the rate of these steps, leading to higher yields and turnover numbers. organic-chemistry.org

Catalyst Precursor in Nanoparticle Formation and Stabilization

Phosphonium salts are effective stabilizers for the formation of metal nanoparticles, which are highly active catalysts in various reactions. mdpi.com A study on a series of sterically hindered alkyl(tri-tert-butyl)phosphonium salts, which share structural similarities with this compound, demonstrated their excellent ability to stabilize palladium nanoparticles (PdNPs). mdpi.com These phosphonium salts prevent the agglomeration and precipitation of the nanoparticles during catalytic reactions, such as the Suzuki cross-coupling. mdpi.com The resulting stabilized PdNPs are small and have a narrow size distribution, which contributes to their high catalytic activity. mdpi.com

The phosphonium salt acts as a capping agent, adsorbing onto the surface of the nanoparticles and providing electrostatic and/or steric stabilization. This prevents the nanoparticles from coalescing into larger, less active aggregates. The long alkyl chains of the phosphonium salt contribute to this stabilizing effect. This application highlights the dual role of phosphonium salts as both catalyst components and nanoparticle stabilizers in modern catalytic systems.

Anion Influence on Catalytic Efficiency and Selectivity

The fundamental mechanism of PTC involves the phosphonium cation (Q⁺) exchanging its original anion (X⁻) at the phase interface for a reactant anion (Y⁻) from the aqueous phase. This newly formed ion-pair (Q⁺Y⁻) then migrates into the organic phase to react with the substrate. jetir.org The efficiency of this entire cycle is critically dependent on the relative ease of both the initial anion exchange and the subsequent reaction in the organic phase.

The reactivity of the transported anion is significantly enhanced in the organic phase because it is less solvated by water molecules, making it more "naked" and, therefore, more nucleophilic. operachem.com The strength of the electrostatic interaction between the bulky, soft phosphonium cation and the anion is weaker compared to the interaction between a small, hard cation (like Na⁺) and the anion in the aqueous phase. sci-hub.seoperachem.com This weaker interaction in the organic phase contributes to the anion's heightened reactivity.

The catalytic efficiency is profoundly affected by the anion's ability to partition between the aqueous and organic phases. Anions with lower hydration energy and greater lipophilicity are more easily extracted by the phosphonium cation. However, a delicate balance must be maintained. If the anion of the catalyst itself (e.g., bromide) is too lipophilic, it will be difficult to exchange it for the desired reactant anion at the interface. Conversely, if the product anion is highly lipophilic and forms a very stable ion pair with the catalyst, it can act as a catalyst poison by failing to return to the aqueous phase, thereby halting the catalytic cycle. sci-hub.se

A study involving the closely related catalyst, tributylhexadecylphosphonium bromide (TBHDPB), clearly demonstrates the anion's impact on catalytic activity. By replacing the bromide anion with a persulfate anion (S₂O₈²⁻), researchers created a catalyst with two active sites, which significantly enhanced its performance in the synthesis of dihydropyrimidinones and imidazoles. ijnc.ir This modification underscores how a deliberate change in the anion can improve reaction rates and efficiency under mild conditions. ijnc.ir

The influence of the anion extends beyond mere reaction speed to encompass selectivity. In reactions where multiple nucleophilic anions are present in the aqueous phase, the phosphonium catalyst can exhibit selectivity based on which anion it preferentially extracts into the organic phase. This "anion-partitioning selectivity" can determine the major product of the reaction. sci-hub.se For instance, the preference for extracting a more lipophilic anion over a more hydrophilic one can be exploited to control the reaction's outcome.

The following table summarizes research findings on how anion replacement in a phosphonium salt catalyst affects reaction outcomes, illustrating the principle of anion influence.

Table 1: Effect of Anion Replacement on Catalytic Activity This table is interactive. You can sort and filter the data.

| Original Catalyst | Anion Replacement | Target Synthesis | Observation | Reference |

|---|---|---|---|---|

| Tributylhexadecylphosphonium bromide | Persulfate (S₂O₈²⁻) | Dihydropyrimidinones | The persulfate catalyst showed improved catalytic activity. | ijnc.ir |

| Tributylhexadecylphosphonium bromide | Persulfate (S₂O₈²⁻) | Imidazoles | The modified catalyst accelerated the condensation and cyclization reactions. | ijnc.ir |

In palladium-catalyzed carbonylation reactions, the choice of anion in phosphonium salt ionic liquids has also been shown to be critical, with bromide-based ionic liquids emerging as superior media for the reaction, highlighting that the anion's role is context-specific and extends beyond phase-transfer catalysis. researchgate.net Similarly, in other transition metal-catalyzed reactions, pairing a cationic phosphine ligand with a specific chiral anion has been used as a strategy to induce enantioselectivity, demonstrating a sophisticated level of control exerted by the anionic component. nih.gov

Applications in Separation Science and Extraction Technologies Utilizing Tributyl Decyl Phosphonium Bromide Analogues

Liquid-Liquid Extraction Systems

Liquid-liquid extraction, a cornerstone of separation chemistry, has been significantly enhanced by the introduction of phosphonium (B103445) ionic liquids as extractants. Their ability to selectively partition target molecules from a complex matrix has been demonstrated in various applications, from metal recovery to environmental remediation.

Extraction of Metal Ions (e.g., Palladium(II))

The recovery of precious metals such as palladium (Pd(II)) is of significant economic and environmental importance. Analogues of tributyl(decyl)phosphonium bromide have shown exceptional efficiency in the liquid-liquid extraction of palladium from acidic solutions. For instance, trihexyl(tetradecyl)phosphonium chloride (a close analogue) has been used to extract palladium and platinum from acidic waste solutions.

In a study on the separation of platinum group metals, a 10% (v/v) solution of trihexyl(tetradecyl)phosphonium chloride in toluene (B28343) achieved an extraction efficiency of over 99% for both palladium and platinum from a solution with a pH of 0.5. nih.gov The separation of these two valuable metals was then achieved during the stripping phase, where a 0.1 mol/dm³ thiourea (B124793) solution was used to selectively recover palladium, yielding a high selectivity coefficient. nih.gov The efficiency of the extraction process is dependent on the concentration of the extractant, with even a 5% (v/v) solution providing high extraction rates for both metals. nih.gov

Table 1: Extraction Efficiency of Palladium and Platinum with Trihexyl(tetradecyl)phosphonium Chloride

| Extractant Concentration (v/v) | Pd(II) Extraction Efficiency (%) | Pt(IV) Extraction Efficiency (%) |

| 5% | 97.91 | 99.80 |

| 10% | >99 | >99 |

Data sourced from a study on the extractive separation of palladium from platinum and rhodium. nih.gov

Removal of Organic Pollutants (e.g., Phenolic Compounds, Benzophenone-UV Filters)

Phosphonium ionic liquids have also been investigated for the removal of harmful organic pollutants from aqueous environments. Their hydrophobic nature makes them suitable for extracting non-polar and moderately polar organic molecules from water.

Research has demonstrated the successful application of phosphonium-based ionic liquids for the liquid-liquid extraction of phenolic compounds from wastewater. While specific data for this compound is limited, analogous compounds have shown high extraction efficiencies.

Regarding the removal of benzophenone-UV filters, a class of emerging contaminants of concern, there is limited information available on their extraction using this compound or its direct analogues. While ionic liquids, in general, have been used for the microextraction of benzophenone-3 from urine samples, the specific use of phosphonium-based ionic liquids for this purpose in wastewater treatment is not yet well-documented in the reviewed literature. nih.gov

Desulfurization and Denitrogenation of Hydrocarbon Streams

The removal of sulfur and nitrogen compounds from hydrocarbon fuels is a critical process in the refining industry to meet environmental regulations and prevent catalyst poisoning. This compound analogues, particularly in the form of deep eutectic solvents, have shown promise in the extractive desulfurization and denitrogenation of fuels.

A study on the extractive denitrogenation of a model diesel fuel (n-hexadecane) utilized a deep eutectic solvent composed of tetrabutylphosphonium (B1682233) bromide and ethylene (B1197577) glycol. This system demonstrated effective removal of nitrogen-containing compounds such as pyrrole, pyridine, indoline, and quinoline. researchgate.net Similarly, deep eutectic solvents based on tetrabutylammonium (B224687) bromide and phenol (B47542) have shown high efficiency in removing sulfur-containing compounds like dimethyldibenzthiophene (98% removal) and methyldibenzthiophene (97% removal). researchgate.net

In the context of desulfurization, a study utilizing trihexyl(tetradecyl)phosphonium bromide for the ultrasound-assisted extractive/oxidative desulfurization of model oil demonstrated its effectiveness as both a catalyst and an extractant. nih.gov Another research effort focused on the desulfurization of gasoline using deep eutectic solvents based on tetrabutylammonium bromide and either ethylene glycol or glycerol (B35011). A three-stage extraction process resulted in over 99.99% removal of thiophene, benzothiophene, and dibenzothiophene. researchgate.net

Table 2: Desulfurization Efficiency of a Deep Eutectic Solvent (Tetrabutylammonium Bromide:Glycerol) in a Three-Stage Extraction

| Sulfur Compound | Removal Efficiency (%) |

| Thiophene | >99.99 |

| Benzothiophene | >99.99 |

| Dibenzothiophene | >99.99 |

Data sourced from a study on the desulfurization of gasoline using deep eutectic solvents. researchgate.net

Deep Eutectic Solvent (DES) Formation and Application in Extraction

Deep eutectic solvents (DESs) are a class of ionic liquid analogues that are formed by mixing a quaternary ammonium (B1175870) or phosphonium salt (a hydrogen bond acceptor) with a hydrogen bond donor. These solvents offer advantages such as low cost, ease of preparation, and biodegradability.

This compound and its analogues can serve as effective hydrogen bond acceptors in the formation of DESs. For instance, a DES formed from tetrabutylphosphonium bromide and ethylene glycol has been successfully applied to the extractive denitrogenation of diesel fuel. researchgate.net Another example is the use of a DES composed of methyltriphenylphosphonium (B96628) bromide and glycerol for the removal of glycerol from palm-oil-based biodiesel. researchgate.net

The versatility of DESs allows for their application in the extraction of a wide range of compounds. By carefully selecting the hydrogen bond donor, the properties of the DES can be tuned to selectively extract specific target molecules. Research has shown the application of various DESs in the extraction of bioactive compounds, flavonoids, and other natural products. nih.govyoutube.com

Polymer Inclusion Membranes (PIMs) for Separation Processes

Polymer inclusion membranes (PIMs) are a type of membrane in which an extractant (carrier) is embedded within a polymer matrix. These membranes combine the selectivity of liquid-liquid extraction with the stability and ease of use of a solid membrane. Analogues of this compound have been effectively utilized as carriers in PIMs for the selective transport of metal ions.

In a study on the separation of palladium, zinc, and nickel ions, a PIM containing 1-alkyltriazole as the carrier demonstrated selective transport of Pd(II) ions from an acidic solution. nih.gov The transport selectivity was found to be in the order of Pd(II) > Zn(II) > Ni(II), with the highest initial fluxes observed for palladium. nih.gov Another study reported the use of a PIM with a phosphonium ionic liquid for the separation of palladium from other metals, highlighting the influence of the membrane composition on the separation efficiency. mdpi.com

The performance of PIMs is influenced by various factors, including the type of polymer support, the carrier, and the presence of a plasticizer. Research has explored the use of different polymers and carriers to optimize the transport and selectivity for specific metal ions. mdpi.com

Advanced Materials Science Applications of Tributyl Decyl Phosphonium Bromide and Derivatives

Modification of Inorganic Materials

The ability of phosphonium (B103445) salts to intercalate into and exfoliate layered inorganic materials like clays (B1170129) has opened up new avenues for creating advanced nanocomposites.

Preparation of Organoclays and Nanocomposites

The modification of clays, such as sodium montmorillonite (B579905) (Na-MMT), with quaternary phosphonium salts like tributyl(decyl)phosphonium bromide is a key step in the preparation of organoclays. This process typically involves an ion exchange reaction where the inorganic cations (e.g., Na+) in the clay galleries are replaced by the organic phosphonium cations. researchgate.net This surface modification transforms the typically hydrophilic clay into an organophilic material, which is more compatible with organic polymer matrices. researchgate.net

The resulting organoclays, such as those modified with ethyl triphenylphosphonium (ETPP) or hexadecyl phosphonium ions, exhibit enhanced thermal stability compared to their ammonium-based counterparts. researchgate.net This is a crucial property for their incorporation into high-performance polymers that require high processing temperatures. The preparation of polymer/clay nanocomposites can then be achieved through conventional methods like melt blending or solution blending. researchgate.net

Table 1: Methods for Polymer/Clay Nanocomposite Preparation

| Method | Description |

|---|---|

| Melt Blending | The organoclay is mixed with the polymer in its molten state. This is a common industrial technique. researchgate.net |

| Solution Blending | The polymer is dissolved in a solvent, and the organoclay is dispersed in the solution before the solvent is removed. researchgate.net |

| In-situ Polymerization | The monomer is polymerized in the presence of the organoclay, leading to the formation of the nanocomposite. researchgate.net |

Polymer Compatibility Studies with Modified Clays

The incorporation of phosphonium-modified clays into polymer matrices has been shown to significantly enhance the properties of the resulting nanocomposites. Studies on polycarbonate (PC)/clay nanocomposites have demonstrated that the use of a thermally stable phosphonium modified organoclay can lead to the formation of exfoliated and optically transparent materials. researchgate.net

Wide-angle X-ray diffraction (WAXD) and transmission electron microscopy (TEM) studies have revealed that at lower loadings (e.g., 0.5 phr) of the modified clay, the clay layers can be well exfoliated within the polymer matrix. researchgate.net At higher loadings (e.g., 1 phr), a mixed morphology of exfoliation and intercalation may be observed. researchgate.net The improved compatibility and dispersion of the organoclay within the polymer lead to enhanced mechanical and thermomechanical properties. For instance, the tensile strength and Young's modulus of PC nanocomposites have been shown to increase with the addition of phosphonium-modified clay. researchgate.net

Polymerized Ionic Liquids (PILs) as Functional Materials

Polymerized ionic liquids (PILs) are a class of polyelectrolytes that have an ionic liquid species attached to each monomer repeating unit. nih.gov Phosphonium-based PILs, derived from monomers like this compound, are gaining attention as non-volatile and non-flammable solid electrolytes for various electrochemical applications. nih.gov

Synthesis and Characterization of Phosphonium-Based Polymer Electrolytes

The synthesis of phosphonium-based PILs often involves the polymerization of a vinyl-functionalized phosphonium ionic liquid monomer. For example, a common strategy is to react a phosphine (B1218219), such as tri-n-butylphosphine, with an allyl halide (e.g., allyl bromide) to introduce a polymerizable group. rsc.org The resulting monomer can then be polymerized, often via free radical polymerization, to form the PIL.

Key characteristics of these polymer electrolytes that are evaluated include:

Ionic Conductivity: This is a crucial property for their use in electrochemical devices and is typically measured using electrochemical impedance spectroscopy (EIS). mdpi.com

Mechanical Properties: The mechanical integrity of the polymer electrolyte is important for its practical application in devices. mdpi.com

The structure of the PIL plays a significant role in its properties. For instance, PILs with more flexible polymer backbones tend to exhibit higher ionic conductivity compared to those with rigid backbones. nih.gov

Performance Evaluation in Electrochemical Systems

Phosphonium-based polymer electrolytes are being extensively investigated for their potential use in lithium-ion batteries (LIBs). nih.govmdpi.com They offer several advantages over traditional liquid electrolytes, including improved safety due to their non-flammability and non-volatility. digitellinc.com The primary characteristics for a good polymer electrolyte for LIBs are high ionic conductivity and good thermomechanical properties. mdpi.com

Research has shown that the ionic conductivity of solid polymer electrolytes can be enhanced by incorporating phosphonium ionic liquids. For example, the addition of trihexyl tetradecyl phosphonium bis(trifluoromethyl sulfonyl) imide to a polymer electrolyte increased its ionic conductivity. mdpi.com The development of phosphonium-based solid polymer electrolytes aims to mitigate issues such as the leakage of hazardous materials and the formation of dendrites that can occur with liquid electrolytes. digitellinc.com

Table 2: Key Performance Metrics for Phosphonium-Based Polymer Electrolytes

| Property | Importance in Electrochemical Systems |

|---|---|

| Ionic Conductivity | Determines the efficiency of ion transport within the electrolyte. mdpi.com |

| Electrochemical Stability Window | Defines the voltage range over which the electrolyte remains stable without degrading. mdpi.com |

| Thermal Stability | Crucial for the safety and operational range of the electrochemical device. digitellinc.commdpi.com |

| Lithium-Ion Transference Number | Indicates the fraction of the total ionic conductivity that is due to the movement of Li+ ions. digitellinc.com |

Surfactant Applications

Quaternary phosphonium salts with long alkyl chains, such as this compound and its analogs like tributylhexadecylphosphonium bromide, are effective cationic surfactants. sigmaaldrich.comsigmaaldrich.com Their surfactant properties arise from the presence of a hydrophilic phosphonium head group and a long hydrophobic alkyl tail.

These compounds have been utilized in various applications where surface activity is important. For instance, tributylhexadecylphosphonium bromide has been employed as a phase-transfer catalyst, facilitating reactions between reactants in different phases (e.g., an organic and an aqueous phase). sigmaaldrich.comresearchgate.net This catalytic activity is beneficial in organic synthesis and industrial processes. chemimpex.com Furthermore, the surfactant properties of these phosphonium salts make them suitable for use in the formulation of emulsions and dispersions, where they can enhance stability and performance. chemimpex.com In the context of mineral processing, a related compound, tributyl(tetradecyl)phosphonium bromide, has shown superior performance as a collector in iron ore flotation compared to conventional surfactants.

Flotation Collectors in Mineral Processing

Quaternary phosphonium salts with long alkyl chains have emerged as effective cationic collectors in the froth flotation of various minerals. These compounds function by selectively adsorbing onto the surface of specific minerals, rendering them hydrophobic and facilitating their attachment to air bubbles, which then carry them to the froth layer for collection.

The performance of these collectors is significantly influenced by the length of the long alkyl chain attached to the phosphorus atom. Generally, a longer alkyl chain enhances the hydrophobicity of the mineral surface, leading to improved flotation recovery. However, there is an optimal chain length beyond which the collector's solubility decreases, potentially hindering its effectiveness. While direct research on this compound is limited, studies on its longer-chain analogs, such as Tributyl(tetradecyl)phosphonium chloride (TTPC), provide valuable insights into its potential efficacy.

Detailed Research Findings:

Research comparing TTPC with the conventional cationic collector, dodecyltrimethylammonium (B156365) chloride (DTAC), in the reverse flotation of iron ore has demonstrated the superior performance of the phosphonium-based collector. In these studies, the goal is to float the silica (B1680970) (quartz) gangue away from the valuable iron minerals (magnetite).

The results from micro-flotation tests indicated that TTPC exhibited a stronger collecting power and better selectivity for quartz compared to DTAC. This enhanced performance is attributed to the unique structure of the phosphonium head group and the optimized hydrophobicity provided by the tetradecyl chain.

Below is a data table summarizing the comparative flotation performance of TTPC and DTAC in a mixed mineral system of quartz and magnetite.

| Collector | Concentration (mol/L) | Magnetite Concentrate Fe Grade (%) | Magnetite Concentrate SiO2 Grade (%) | Fe Recovery (%) |

|---|---|---|---|---|

| Tributyl(tetradecyl)phosphonium chloride (TTPC) | 2 x 10-5 | 67.83 | 5.38 | 97.03 |

| Dodecyltrimethylammonium chloride (DTAC) | 2 x 10-5 | 65.41 | - | 95.88 |

These findings suggest that this compound, with its C10 alkyl chain, would also be an effective collector, likely exhibiting strong collecting power for silicate (B1173343) minerals. The slightly shorter alkyl chain compared to the tetradecyl (C14) derivative might result in differences in optimal dosage and selectivity, warranting further investigation for specific mineral systems. The general principles of adsorption via electrostatic interaction between the cationic phosphonium head and the negatively charged mineral surface, coupled with the hydrophobic effect of the alkyl chains, would be the primary mechanism of action.

Application in Enhanced Oil Recovery (EOR)

Phosphonium-based ionic liquids are being investigated as promising surfactant candidates for chemical enhanced oil recovery (cEOR). Their primary roles in this application are to reduce the interfacial tension (IFT) between oil and water and to alter the wettability of the reservoir rock, both of which contribute to the mobilization of trapped oil.

The amphiphilic nature of molecules like this compound, possessing a hydrophilic phosphonium head and a hydrophobic decyl tail, allows them to accumulate at the oil-water interface, thereby reducing the IFT. A significant reduction in IFT lowers the capillary forces that trap oil in the pore throats of the reservoir rock, allowing it to be displaced by the injected fluid.

Furthermore, these cationic surfactants can adsorb onto negatively charged reservoir rock surfaces, such as sandstone, altering the wettability from oil-wet or mixed-wet to more water-wet conditions. This change in wettability can lead to a more efficient displacement of oil by water.

Detailed Research Findings:

In one study, a formulation containing 4000 ppm of [P444,14]Cl in a brine solution with NaOH was able to reduce the IFT between water and a Saharan crude oil from 19.2 mN/m to a very low value of 0.1 mN/m. researchgate.net Core-flooding experiments using this formulation in a sandstone core resulted in an additional oil recovery of approximately 8% of the original oil in place (OOIP) after the initial water flooding. researchgate.net

Another study investigated the use of 1-decyl-3-methylimidazolium (B1227720) triflate, an imidazolium-based ionic liquid with a decyl chain, in carbonate reservoirs. This formulation led to an additional recovery of 10.5% of the OOIP after secondary flooding. researchgate.net This highlights the potential of long-chain ionic liquids in various reservoir types.

The following data tables summarize key findings from research on phosphonium-based ionic liquids in EOR applications.

| Ionic Liquid Formulation | Reservoir Type | Initial IFT (mN/m) | Final IFT (mN/m) | Additional Oil Recovery (% OOIP) |

|---|---|---|---|---|

| 4000 ppm Tributyl(tetradecyl)phosphonium chloride in brine with NaOH | Sandstone | 19.2 | 0.1 | ~8 |

| 1-decyl-3-methylimidazolium triflate | Carbonate | - | Significantly Reduced | 10.5 |

Mechanistic Studies of Reactions Involving Tributyl Decyl Phosphonium Bromide

Kinetic Investigations and Rate-Controlling Steps

Kinetic investigations are fundamental to understanding the mechanism of a chemical reaction. These studies involve measuring reaction rates under various conditions, such as different concentrations of reactants and catalysts, and at various temperatures. The data obtained from such experiments help in determining the rate law of the reaction, which in turn provides insights into the molecularity of the rate-determining step.

For reactions catalyzed by Tributyl(decyl)phosphonium bromide, kinetic studies would aim to elucidate the role of the phosphonium (B103445) salt in the reaction mechanism. This could involve determining whether the cation, anion, or the ion pair is the active catalytic species. The rate-controlling step in such a catalyzed reaction could be the formation of an intermediate, the phase transfer of a reactant, or the decomposition of a complex.

Currently, detailed kinetic investigations and the identification of rate-controlling steps specifically for reactions involving this compound are not extensively reported in publicly accessible scientific literature.

Reaction Mechanism Elucidation (e.g., Wittig Reaction)

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide. The reaction mechanism is generally understood to proceed through the formation of a betaine (B1666868) intermediate or directly to an oxaphosphetane, which then decomposes to the alkene and a phosphine (B1218219) oxide. The nature of the substituents on the phosphorus atom can influence the stereoselectivity of the reaction.

In the context of this compound, it would first be converted to the corresponding phosphonium ylide by treatment with a strong base. This ylide would then react with a carbonyl compound. Mechanistic elucidation for this specific phosphonium salt would involve studying the stereochemical outcome of the reaction (E/Z selectivity) and investigating the reaction intermediates using techniques like NMR spectroscopy.

However, specific studies elucidating the mechanism of the Wittig reaction utilizing this compound are not readily found in the surveyed scientific literature.

Influence on Gas Hydrate (B1144303) Formation and Dissociation Kinetics (e.g., CO2 Hydrates)

Gas hydrates are crystalline solids formed from water and gas molecules at high pressure and low temperature. The kinetics of their formation and dissociation are of interest for applications such as carbon capture and storage. Some quaternary ammonium (B1175870) and phosphonium salts can act as thermodynamic and kinetic promoters for hydrate formation.

The influence of this compound on the kinetics of CO2 hydrate formation would be investigated by measuring parameters such as the induction time for hydrate nucleation, the rate of gas uptake, and the total amount of gas consumed. The dissociation kinetics would be studied by monitoring the rate of gas release as the temperature is increased or the pressure is decreased. These studies would help in assessing the potential of this phosphonium salt as an additive in hydrate-based technologies.

While studies have been conducted on similar compounds like tetra-n-butyl phosphonium bromide (TBPB), which has been shown to promote CO2 hydrate formation, specific kinetic data and detailed research findings on the influence of this compound on CO2 hydrate formation and dissociation are not available in the reviewed literature.

Investigation of Ion Pairing and Interfacial Phenomena in Catalysis and Extraction

In phase-transfer catalysis and liquid-liquid extraction, the interfacial region between two immiscible phases is where the key chemical processes occur. The effectiveness of a phase-transfer catalyst like this compound is dependent on its ability to facilitate the transfer of a reactant or an anionic species across this interface. This is governed by phenomena such as ion pairing, interfacial tension, and the lipophilicity of the catalyst.

Investigations into these phenomena for this compound would involve techniques such as tensiometry to measure the effect of the salt on the interfacial tension between water and an organic solvent. Spectroscopic and conductometric methods could be employed to study the extent of ion pairing in different solvent environments. Understanding these interfacial properties is crucial for optimizing its performance as a catalyst or an extraction agent.

Detailed investigations focusing on the ion pairing and interfacial phenomena specifically for this compound in the context of catalysis and extraction are not prominently featured in the available scientific literature.

Biological and Antimicrobial Research Involving Tributyl Decyl Phosphonium Bromide Analogues

Antibacterial Activity Against Multi-Drug Resistant Microorganisms (e.g., Acinetobacter baumannii)

Acinetobacter baumannii is a gram-negative bacterium responsible for a wide array of severe hospital-acquired infections, including ventilator-associated pneumonia and bacteremia. plos.org The rapid emergence of strains resistant to most known antibiotics underscores the urgent need for new and effective antibacterial drugs. nih.gov

In a 2022 study, the antibacterial activity of several alkyl tributylphosphonium bromides, including tributyl(decyl)phosphonium bromide, was tested against a multi-drug resistant strain of A. baumannii. nih.gov The study demonstrated that these phosphonium (B103445) ionic liquids (PILs) possess significant anti-A. baumannii activity. nih.gov Specifically, dodecyl(tributyl)phosphonium bromide and decyl(tributyl)phosphonium bromide were found to be highly active, producing large inhibition zones in disk diffusion assays. nih.gov The minimum inhibitory concentration (MIC) values for these compounds further confirmed their potent antibacterial properties. nih.gov

The research highlighted that the length of the alkyl chain attached to the phosphonium cation plays a crucial role in the antibacterial efficacy. nih.gov For instance, the C12 and C10 alkyl chain derivatives (dodecyl and decyl) exhibited greater activity than the C8 analogue (octyl(tributyl)phosphonium bromide). nih.gov

**Table 1: Antibacterial Activity of Alkyl Tributylphosphonium Bromides against MDR *Acinetobacter baumannii***

| Compound | Alkyl Chain Length | Inhibition Zone Diameter (mm) at 1.25 µmoles | MIC (µM) |

|---|---|---|---|

| Dodecyl(tributyl)phosphonium bromide | C12 | 31.5 - 41.8 | Not explicitly stated for this specific compound, but a related compound showed high activity with a MIC of 6.25 µM. |

| This compound | C10 | 31.5 - 41.8 | 12.5 |

| Octyl(tributyl)phosphonium bromide | C8 | 17.3 - 26.1 | 12.5 |

Data sourced from Metelytsia et al., 2022. nih.gov

Anti-biofilm Properties and Mechanisms of Action

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which contributes to their resistance to antimicrobial agents and the host immune system. nih.gov The ability to inhibit biofilm formation or eradicate existing biofilms is a critical attribute for new antimicrobial compounds.

While the primary study by Metelytsia et al. (2022) focused on antibacterial activity, it laid the groundwork for understanding the mechanisms that could contribute to anti-biofilm properties. nih.gov The disruption of the cell membrane is a recognized mechanism of action for phosphonium salts like tributyl tetradecyl phosphonium chloride (TTPC), which inhibits microbial growth and reproduction by destroying the negatively charged bacterial membrane. researchgate.net Other research has shown that compounds like tributyl(2-hydroxyethyl)phosphonium docusate (B154912) exhibit both antimicrobial and anti-biofilm forming activity against several antibiotic-resistant bacteria. nih.gov The disruption of the redox cycle in bacteria, leading to oxidative stress, is also a potential mechanism, as reactive oxygen species (ROS) are involved in biofilm development. nih.gov

Antioxidant Activity and Related Biochemical Pathways

Reactive oxygen species (ROS) play a role in microbial processes, including biofilm formation. nih.gov An imbalance in the cellular redox state can lead to oxidative stress, which can be detrimental to microorganisms. nih.gov Consequently, compounds with antioxidant or pro-oxidant activity can influence bacterial survival and virulence.

The 2022 study by Metelytsia and colleagues also evaluated the antioxidant potential of this compound and its analogues. nih.govnih.gov The research found that these phosphonium ionic liquids demonstrated pronounced antioxidant properties. nih.govnih.gov This is a significant finding, as mitochondria-targeted antioxidants, which often utilize triphenylphosphonium cations, are known to impact pathological processes involving oxidative stress. nih.gov For example, a decyl(triphenyl)phosphonium cation conjugated to a quinone moiety has shown strong antibacterial activity against various bacteria. nih.gov The antioxidant activity of these compounds could interfere with the redox-regulated pathways essential for bacterial survival and biofilm formation. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drugs. For alkylphosphonium salts, a key determinant of their antimicrobial efficacy is the length of the alkyl chain.

The research conducted by Metelytsia et al. provides clear SAR insights for alkyl tributylphosphonium bromides in the context of their activity against MDR A. baumannii. nih.gov The study systematically compared compounds with C8, C10, and C12 alkyl chains. nih.gov

Effect of Alkyl Chain Length: A clear trend was observed where antibacterial activity increased with the length of the alkyl chain. Dodecyl(tributyl)phosphonium bromide (C12) and decyl(tributyl)phosphonium bromide (C10) were significantly more active than octyl(tributyl)phosphonium bromide (C8). nih.gov This suggests that the lipophilicity conferred by the longer alkyl chain enhances the interaction of the compound with the bacterial cell membrane, leading to greater disruption and cell death.

Cation Head Group: The study also compared tributylphosphonium derivatives with triphenylphosphonium derivatives. nih.gov Both series of compounds showed significant antibacterial activity, indicating that the phosphonium cation is a viable scaffold for developing new anti-A. baumannii agents. nih.gov

These findings underscore the importance of the lipophilic character of the molecule in its antibacterial action and provide a rational basis for the future design of more effective phosphonium-based antimicrobial agents. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.